molecular formula C10H10F2O2S B14051663 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one

Cat. No.: B14051663
M. Wt: 232.25 g/mol
InChI Key: DYWWIMYINOOURM-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one is a fluorinated aromatic ketone featuring a difluoromethoxy (-OCHF₂) group at the 2-position and a mercapto (-SH) group at the 3-position of the phenyl ring, attached to a propan-2-one backbone. The compound’s molecular formula is C₁₀H₉F₂O₂S, with a molar mass of 255.24 g/mol. Though specific biological data for this compound are absent in the provided evidence, structurally related compounds exhibit diverse pharmacological activities, suggesting possible applications in drug development .

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)5-7-3-2-4-8(15)9(7)14-10(11)12/h2-4,10,15H,5H2,1H3

InChI Key

DYWWIMYINOOURM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)S)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)thiophenol with 2-bromo-1-phenylpropan-1-one under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity to its target, while the mercapto group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 1-(2-(Difluoromethoxy)-3-mercaptophenyl)propan-2-one with analogous compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Features/Activities Reference
This compound C₁₀H₉F₂O₂S 255.24 2-OCHF₂, 3-SH Potential redox activity, fluorinated -
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one C₁₁H₉F₅O₂ 268.18 2-OCHF₂, 6-CF₃ High fluorination, lipophilic
3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one C₁₆H₁₃FO₂ 256.27 2-F, 4-OCH₃ (chalcone) Anti-inflammatory, antioxidant
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₉Cl₂FO 315.14 2,4-Cl₂, 5-F (enone) Halogenated, synthetic intermediate
3-(Furan-2-carbonyl)-1,3-thiazolidine-2-thione C₁₁H₁₀ClNOS₂ 271.79 Thiazolidine-2-thione, furan Sulfur-rich, potential enzyme inhibition

Key Observations:

  • Fluorination Patterns : The difluoromethoxy group in the target compound contrasts with trifluoromethyl (-CF₃) groups in , which increase lipophilicity and metabolic stability .
  • Sulfur Functionality : The mercapto (-SH) group differentiates the target compound from sulfur-containing heterocycles like thiazolidine-2-thiones (), which exhibit distinct reactivity and binding properties .
  • Chalcone Derivatives : Prop-2-en-1-one analogues (e.g., ) lack the propan-2-one backbone but share aromatic ketone motifs, often associated with anti-inflammatory and anticancer activities .

Physicochemical Properties

  • Boiling Points: Fluorinated analogues (e.g., ) exhibit higher predicted boiling points (~245°C) due to increased molecular weight and polarity compared to non-fluorinated chalcones .
  • Solubility : Mercapto groups may enhance water solubility via hydrogen bonding, whereas trifluoromethyl groups () favor organic phases .

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